molecular formula C14H24O2 B14310858 6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol CAS No. 110219-86-8

6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol

Cat. No.: B14310858
CAS No.: 110219-86-8
M. Wt: 224.34 g/mol
InChI Key: ZNPUWKJTIQLDQS-UHFFFAOYSA-N
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Description

6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol is a complex organic compound with a unique structure that includes a cyclobuta[e]indene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include cyclization reactions, reduction processes, and functional group modifications. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.

Scientific Research Applications

6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be used in biochemical studies to understand its interactions with biological molecules.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (2AS,4AS,5R,7AS,7BR)-7A-(Hydroxymethyl)-2,2,4A-trimethyl-1,2,3,4,4A,5,7A,7B-octahydro-2AH-cyclobuta[e]indene-2A,5-diol
  • (2AS,4AR,5S,7AS,7BS)-7A-(Methoxymethoxy)-2,2,4A-trimethyldecahydro-2AH-cyclobuta[e]indene-2A,5-diol
  • (2AR,5S,6AS,7AS)-2A-(Tert-butyldimethylsilyloxy)-5,7A-dimethyl-2,2A,4,5,6,6A,7,7A-octahydro-1H-cyclobuta[f]indene-3,5-diyl)dimethanol

Uniqueness

6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

110219-86-8

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

6,6,7b-trimethyl-2,2a,3,4,4a,5,7,7a-octahydro-1H-cyclobuta[e]indene-3,4-diol

InChI

InChI=1S/C14H24O2/c1-13(2)6-8-10(7-13)14(3)5-4-9(14)12(16)11(8)15/h8-12,15-16H,4-7H2,1-3H3

InChI Key

ZNPUWKJTIQLDQS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2C(C1)C3(CCC3C(C2O)O)C)C

Origin of Product

United States

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